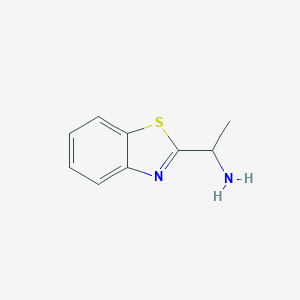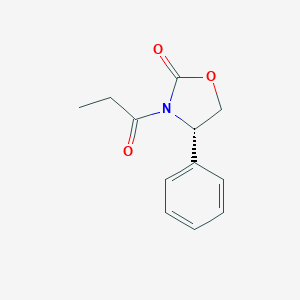
(S)-4-Phenyl-3-propionyloxazolidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one derivatives involves several key steps, including cyclization, rearrangement, and conjugate addition reactions. For instance, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one involves starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and rearrangement to trans-(4S,5R)-4-carboxybenzyl-5-methyl oxazolidin-2-one, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
X-ray diffraction has been used to determine the crystal structures of derivatives of 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, revealing variations in conformation and weak intermolecular interaction networks, such as π/π stacking against CH/π hydrogen bonds (Hattab et al., 2010).
Chemical Reactions and Properties
(S)-4-Phenyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including conjugate addition of lithiated derivatives to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols with high yields and diastereoselectivities (Gaul & Seebach, 2002). The compound also serves as a chiral auxiliary in the synthesis of carboxylic acid derivatives, showcasing its versatility in organic synthesis (Vo, Ciula, & Gooding, 2003).
Physical Properties Analysis
The physical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one derivatives are closely related to their molecular structure. Crystallographic studies provide insights into the conformation and orientation of the carbonyl groups and substituents, which can influence the compound's physical properties (Chavda et al., 2006).
Chemical Properties Analysis
The chemical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one are characterized by its reactivity in various chemical reactions. It acts as a chiral auxiliary and reacts with different substrates to produce stereoselectively enriched products. Its ability to undergo reactions such as electrochemical carboxylation highlights its utility in creating complex organic molecules with high enantioselectivity (Feroci, Inesi, Orsini, & Palombi, 2002).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis :
- The compound (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, closely related to your query, is effective as a chiral auxiliary for stereoselective conjugate additions. It has been used in the asymmetric synthesis of antifungal and antibacterial compounds, like (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
Synthesis of Amino Acid Derivatives :
- (2R)-4-Methylene-2-phenyl-3-propionyloxazolidin-5-one, a derivative, was used to synthesize a protected isoxazoline amino acid through a regiospecific and stereoselective cycloaddition reaction (Kelly‐Basetti et al., 1994).
Antibacterial Agents :
- Oxazolidinones, a class of compounds including (S)-4-Phenyl-3-propionyloxazolidin-2-one, are known for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs have shown potent in vitro antibacterial activities against various clinically important human pathogens (Zurenko et al., 1996).
Use in Enolate Alkylations and Michael Additions :
- 4-Substituted-5,5-dimethyl oxazolidin-2-ones, accessible from α-amino acids, are effective chiral auxiliaries for stereoselective enolate alkylations and conjugate additions of attached N-acyl moieties (Davies & Sanganee, 1995).
Antimicrobial and Cytotoxic Activities :
- Synthesized compounds linking azetidinone and thiazolidinone moieties to the indole nucleus, including derivatives of (S)-4-Phenyl-3-propionyloxazolidin-2-one, displayed significant antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).
Fluorescent Compounds Synthesis :
- Chiral Auxiliary-Bearing Isocyanides, including derivatives of (S)-4-Phenyl-3-propionyloxazolidin-2-one, have been used to synthesize strongly fluorescent compounds (Tang & Verkade, 1996).
Enzymatic Synthesis for Cholesterol Inhibition :
- Efficient enzymatic methods have been developed using (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, an intermediate for the synthesis of cholesterol absorption inhibitor ezetimibe (Singh, Goel, Rai, & Banerjee, 2013).
Chiral Auxiliaries for Cycloaddition :
- (R)-4-Phenyloxazolidin-2-thione, similar to (S)-4-Phenyl-3-propionyloxazolidin-2-one, has been developed as a highly effective chiral auxiliary for cycloaddition reactions (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVFKRBBHHHSX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373071 | |
| Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Phenyl-3-propionyloxazolidin-2-one | |
CAS RN |
184363-66-4 | |
| Record name | (4S)-3-(1-Oxopropyl)-4-phenyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184363-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



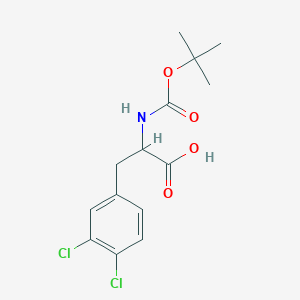
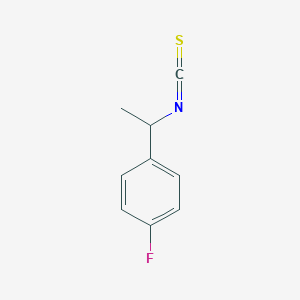
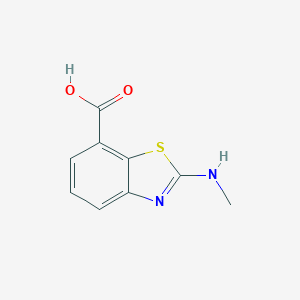

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
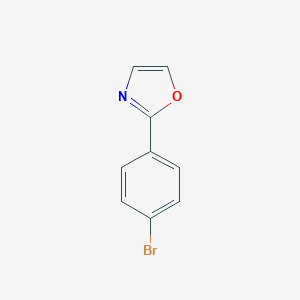

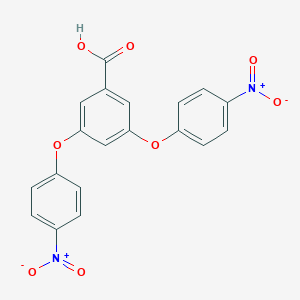
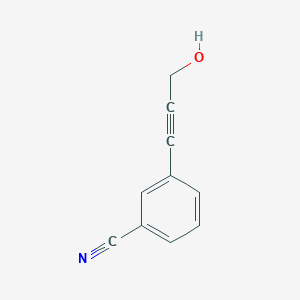
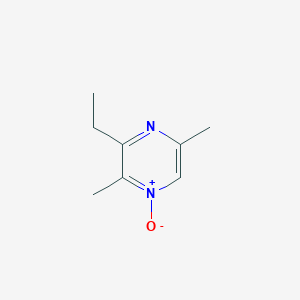
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
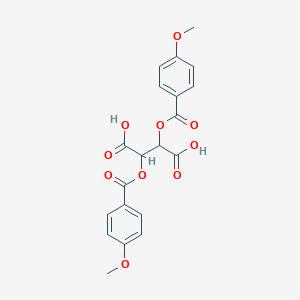
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
